molecular formula C27H20N4 B5576071 N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide

N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide

Cat. No.: B5576071
M. Wt: 400.5 g/mol
InChI Key: CAYKZBQNUMMFHC-VUTHCHCSSA-N
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide is a complex organic compound known for its unique structural properties. This compound is a Schiff base, synthesized through a condensation reaction between anthracene-9-carbaldehyde and N-phenyl-p-phenylenediamine . Schiff bases are known for their versatility in various chemical applications, including their use as ligands in coordination chemistry and their potential biological activities.

Preparation Methods

The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide typically involves the following steps:

Chemical Reactions Analysis

N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

N-[(E)-anthracen-9-ylmethylideneamino]-N’-phenylpyridine-2-carboximidamide can be compared with other similar compounds:

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4/c1-2-12-22(13-3-1)30-27(26-16-8-9-17-28-26)31-29-19-25-23-14-6-4-10-20(23)18-21-11-5-7-15-24(21)25/h1-19H,(H,30,31)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYKZBQNUMMFHC-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C(C2=CC=CC=N2)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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